molecular formula C15H15NO3 B14126059 1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone CAS No. 23360-56-7

1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone

Cat. No.: B14126059
CAS No.: 23360-56-7
M. Wt: 257.28 g/mol
InChI Key: RTWCPBGYDLLSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone is an organic compound that features a combination of a dimethoxyphenyl group and a pyridinyl group linked by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired ethanone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.

    1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)propane: Similar structure but with a propane bridge instead of an ethanone bridge.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

23360-56-7

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-pyridin-2-ylethanone

InChI

InChI=1S/C15H15NO3/c1-18-14-7-6-11(9-15(14)19-2)13(17)10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3

InChI Key

RTWCPBGYDLLSQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.